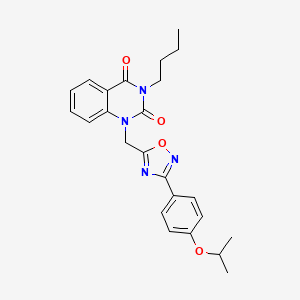

3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-butyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-4-5-14-27-23(29)19-8-6-7-9-20(19)28(24(27)30)15-21-25-22(26-32-21)17-10-12-18(13-11-17)31-16(2)3/h6-13,16H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSASMPHRGIHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazoline core and an oxadiazole moiety, both known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antitumor and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O5, with a molecular weight of 450.495 g/mol. The unique structural features of this compound contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O5 |

| Molecular Weight | 450.495 g/mol |

| Structural Features | Quinazoline and Oxadiazole moieties |

Antitumor Activity

Research indicates that compounds containing quinazoline and oxadiazole structures exhibit significant antitumor properties. The presence of these moieties in 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione enhances its interaction with biological targets involved in tumor growth and proliferation.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of similar compounds, derivatives with quinazoline cores demonstrated potent effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.6 |

| Compound B | HeLa (Cervical) | 3.2 |

| Compound C | A549 (Lung) | 7.8 |

The results suggest that modifications to the quinazoline structure can significantly enhance antitumor potency.

Antimicrobial Activity

In addition to antitumor properties, the compound also exhibits promising antimicrobial activity. Its derivatives have been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

A study conducted on derivatives of similar structures reported the following antimicrobial activities:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These findings indicate that the compound has a broad spectrum of activity against various microbial strains.

The biological activity of 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways or microbial resistance mechanisms.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

- Membrane Disruption : Antimicrobial effects may be mediated through disruption of microbial cell membranes.

Comparison with Similar Compounds

Core Structure Variations

- Quinazoline-2,4-dione Derivatives: describes 1-(β-D-ribofuranosyl)quinazoline-2,4(1H,3H)-dione, which replaces the oxadiazole-methyl group with a ribofuranosyl sugar. This substitution shifts the compound’s application from antimicrobial activity (as seen in oxadiazole derivatives) to nucleoside mimicry, highlighting the impact of substituents on biological roles .

- Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () feature a thienopyrimidine core instead of quinazoline. Despite structural differences, these compounds exhibit potent antimicrobial activity (e.g., MIC = 3.5–12.5 µg/mL against S. aureus), suggesting that the oxadiazole moiety is critical for efficacy .

- Pyrimidine-2,4-dione Derivatives: highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, which demonstrates anti-mycobacterial activity against tuberculosis. The piperidinylmethyl substituent and pyrimidine core contrast with the target compound’s quinazoline and oxadiazole groups, underscoring how core heterocycles influence target specificity .

Substituent Effects

- Oxadiazole Type: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in thienopyrimidine derivatives ().

- Aromatic Substitutents : The 4-isopropoxyphenyl group in the target compound introduces steric bulk and electron-donating properties, which could modulate interactions with bacterial enzymes or membranes relative to simpler phenyl groups .

Key Findings :

- Thienopyrimidine-diones with dual oxadiazole substituents (1,3,4- and 1,2,4-) show broad-spectrum antimicrobial activity, suggesting the target compound’s 1,2,4-oxadiazole may confer similar efficacy .

- The anti-mycobacterial activity of pyrimidine-diones () implies that quinazoline analogs like the target compound could be repurposed for tuberculosis research with structural optimization .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this quinazoline-dione derivative involves multi-step reactions, including cyclization and functionalization of the oxadiazole and quinazoline moieties. Key optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in analogous heterocyclic systems (e.g., triazole-thiones synthesized via microwave irradiation) .

- Catalyst and solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) with Pd catalysts for coupling reactions, as seen in palladium-catalyzed reductive cyclization of nitroarenes .

- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to enhance purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the oxadiazole and quinazoline protons .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the quinazoline core) .

- Computational methods : Employ DFT/B3LYP/6-311G(d,p) to calculate bond lengths, angles, and electrostatic potential surfaces, correlating with experimental data .

Q. What are key considerations in designing solubility and stability studies?

- Solubility profiling : Test in solvents with varying polarity (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or HPLC. Solvatochromic analysis (as in benzotriazole derivatives) can predict solvent effects .

- Stability under physiological conditions : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Storage recommendations : Store at –20°C in amber vials under inert atmosphere to prevent oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How can DFT predict reactivity and interaction mechanisms with biological targets?

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to identify nucleophilic/electrophilic sites. For example, the oxadiazole nitrogen may act as a hydrogen-bond acceptor .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., antifungal targets like CYP51). Prioritize binding poses with favorable ΔG values and hydrogen-bond networks .

- MD simulations : Run 100 ns trajectories in explicit solvent to assess target-ligand complex stability, analyzing RMSD and binding free energy (MM-PBSA/GBSA) .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

- NMR chemical shifts : Compare experimental shifts with GIAO-calculated values (e.g., using Gaussian 09). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- IR vibrational modes : Adjust scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) to align theoretical and experimental peaks. Anharmonic corrections may be needed for C=O stretches .

- Crystal vs. gas-phase structures : Overlay X-ray structures with optimized DFT geometries to identify packing forces distorting bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.